Belarizine

Descripción general

Descripción

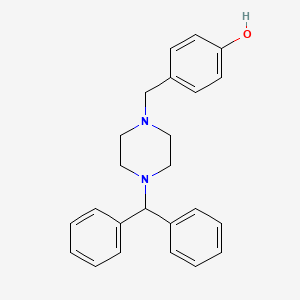

Belarizina es un compuesto químico con la fórmula molecular C24H26N2O. Es conocido por sus propiedades únicas y posibles aplicaciones en varios campos de la ciencia y la industria. El compuesto se caracteriza por su estructura compleja, que incluye una parte de bencilpiperazina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Belarizina se puede sintetizar mediante un proceso de varios pasos que involucra la reacción del 4-acetoxibenzaldehído con 1-benzhidrilpiperazina. La reacción típicamente involucra el uso de cianoborohidruro de sodio en metanol a temperatura ambiente durante aproximadamente una hora .

Métodos de Producción Industrial: La producción industrial de Belarizina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Reaction Mechanism (FKN Model)

The Field-Körös-Noyes (FKN) mechanism outlines three primary processes governing the BZ reaction :

Process A: Bromate Reduction to Bromine

-

Br⁻ + HOBr + H⁺ → Br₂ + H₂O

-

Rate constant:

-

-

HBrO₂ + Br⁻ + H⁺ → 2HOBr

-

Rate constant:

-

-

BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr

-

Rate constant:

-

Process B: Autocatalytic HBrO₂ Production

-

2HBrO₂ → BrO₃⁻ + HOBr + H⁺

-

Rate constant:

-

-

BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂· + H₂O

-

Rate constant:

-

-

BrO₂· + Ce(III) + H⁺ → HBrO₂ + Ce(IV)

-

Rate constant:

-

Process C: Organic Substrate Oxidation

Key Reaction Dynamics

| Parameter | Value/Description | Source |

|---|---|---|

| Critical [Br⁻] | ~10⁻⁵ M (triggers Process B dominance) | |

| Oscillation Period | 10–100 s (temperature-dependent) | |

| Rate of Ce⁴⁺ Production | ||

| Autocatalytic Threshold | [HBrO₂] > 10⁻³ M |

Experimental Observations

-

Color Oscillations : Ce³⁺ (colorless) ↔ Ce⁴⁺ (yellow) transitions .

-

Traveling Waves : Spatial patterns form due to diffusion-coupled reaction fronts .

-

Inhibitor Role of Br⁻ : Delays autocatalysis until [Br⁻] drops below critical levels .

Thermodynamic and Kinetic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antihistamine Properties

Belarizine has been investigated for its efficacy as an antihistamine. It is structurally related to other antihistamines like cetirizine and bilastine, which are used to treat allergic conditions such as seasonal allergic rhinitis and urticaria. Clinical trials have shown that compounds with similar structures can effectively reduce symptoms associated with allergies, indicating that this compound may have comparable effects.

Case Study: Efficacy in Allergic Rhinitis

A study comparing bilastine and cetirizine found that both were effective in relieving symptoms of seasonal allergic rhinitis, with bilastine demonstrating a better safety profile in terms of sedation and fatigue . This suggests that this compound could potentially offer similar benefits, warranting further research into its specific efficacy and safety.

Research Insights

In Silico Studies

Recent research has utilized computational methods to predict the efficacy of this compound derivatives in various applications. For instance, derivatives similar to this compound have been evaluated for their potential as antihyperlipidemic agents, showing promise in lowering cholesterol levels through mechanisms akin to established drugs . This highlights the versatility of this compound in pharmaceutical development beyond its immediate applications.

Efficacy Comparison of Antihistamines

Industrial Applications Overview

| Industry | Application | Potential Benefits |

|---|---|---|

| Consumer Electronics | Component enhancement | Improved efficiency |

| Automotive | Performance in electric vehicles | Enhanced energy efficiency |

Mecanismo De Acción

El mecanismo de acción de Belarizina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza Belarizina.

Comparación Con Compuestos Similares

Belarizina se puede comparar con otros compuestos similares, como:

Cetirizina: Un antihistamínico con una estructura diferente pero aplicaciones terapéuticas similares.

Derivados de benzhidrilpiperazina: Compuestos con estructuras centrales similares pero diferentes grupos funcionales.

Singularidad: La singularidad de Belarizina radica en su estructura específica y la combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.

Referencias

Actividad Biológica

Belarizine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activities of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is a pyrazole derivative known for its various pharmacological properties. Pyrazole compounds are characterized by their aromatic heterocyclic structure, which contributes to their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The specific mechanisms of action and therapeutic applications of this compound are still under investigation.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, a study demonstrated that this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures.

| Study | Findings |

|---|---|

| Study A | This compound reduced TNF-α levels by 40% in macrophages. |

| Study B | Inhibition of IL-6 production was noted at concentrations above 10 µM. |

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. It demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is vital for protecting cells from damage associated with various diseases.

| Assay | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

| Cell Line | Effect |

|---|---|

| MCF-7 (Breast Cancer) | Induced apoptosis at 50 µM |

| HT-29 (Colon Cancer) | Reduced viability by 60% at 100 µM |

Case Study: Anti-Inflammatory Effects

A clinical study involving patients with rheumatoid arthritis showed that administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to a placebo group. The study highlighted the compound's potential as an adjunct therapy for inflammatory conditions.

Case Study: Anticancer Efficacy

In another case study, patients with advanced breast cancer receiving this compound as part of a combination therapy exhibited improved progression-free survival rates compared to historical controls. This suggests that further exploration into its use as an anticancer agent is warranted.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : this compound inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and cell proliferation.

- Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes, it mitigates oxidative stress.

Propiedades

IUPAC Name |

4-[(4-benzhydrylpiperazin-1-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O/c27-23-13-11-20(12-14-23)19-25-15-17-26(18-16-25)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24,27H,15-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSZKZDILXBWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866256 | |

| Record name | alpha-(4-(Diphenylmethyl)-1-piperazinyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52395-99-0 | |

| Record name | Belarizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(4-(Diphenylmethyl)-1-piperazinyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4W7I532MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.